
1,1,2-Tris(chloranyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trichloroethanol is a chemical compound with the molecular formula C₂H₃Cl₃O. It is a clear, colorless liquid at room temperature and is known for its use in various industrial and scientific applications. The compound is structurally similar to ethanol, with three chlorine atoms replacing three hydrogen atoms in the ethyl group.
Méthodes De Préparation
1,1,2-Trichloroethanol can be synthesized through several methods. One common synthetic route involves the reaction of chloral (trichloroacetaldehyde) with an alcohol, typically ethanol, under acidic conditions. This reaction produces 1,1,2-Trichloroethanol along with water as a byproduct. Industrial production methods often involve the use of chloral and chlorobenzene, where the acid by-products formed during the condensation reaction are used as the reaction medium in the final step .
Analyse Des Réactions Chimiques
1,1,2-Trichloroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert it to simpler chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Applications De Recherche Scientifique
1,1,2-Trichloroethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.
Biology: It is used in biochemical assays and as a solvent for various biological reactions.
Medicine: Historically, it has been used as a sedative and hypnotic agent, although its use has declined due to safety concerns.
Industry: It is used in the production of pesticides and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,1,2-Trichloroethanol involves its interaction with the central nervous system. It acts on GABA_A receptors to potentiate chloride ion conductance, similar to the action of benzodiazepines. This results in sedative and hypnotic effects. The compound is metabolized in the liver to trichloroacetic acid and other metabolites, which contribute to its overall pharmacological effects .
Comparaison Avec Des Composés Similaires
1,1,2-Trichloroethanol can be compared to other similar compounds such as:
1,1,1-Trichloroethane: An isomer used primarily as a solvent.
Trichloroethylene: Used as an industrial solvent and in the production of other chemicals.
Chloral hydrate: A sedative and hypnotic agent that is metabolized to trichloroethanol in the body. The uniqueness of 1,1,2-Trichloroethanol lies in its specific chemical structure and its applications in both industrial and scientific fields
Propriétés
Formule moléculaire |
C2H3Cl3O |
|---|---|
Poids moléculaire |
149.40 g/mol |
Nom IUPAC |
1,1,2-trichloroethanol |
InChI |
InChI=1S/C2H3Cl3O/c3-1-2(4,5)6/h6H,1H2 |
Clé InChI |
HYCHPIPDVAXCCJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


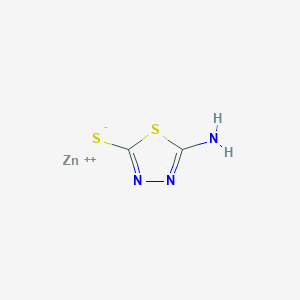

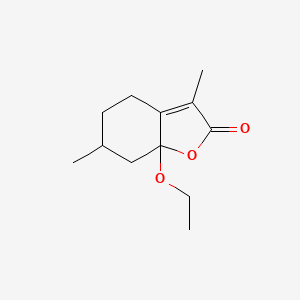
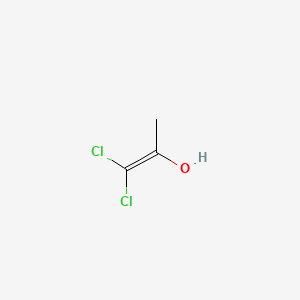
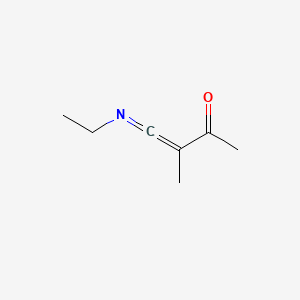
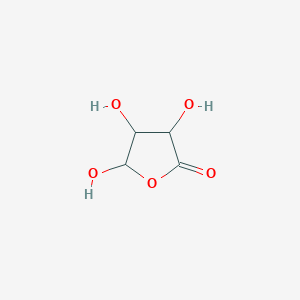
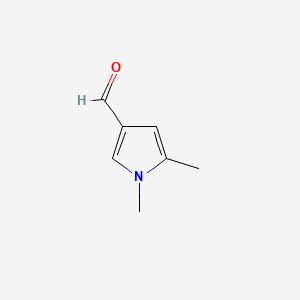
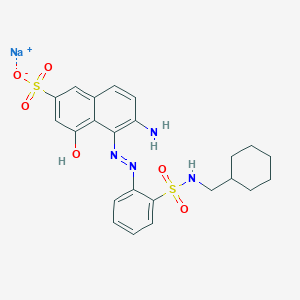
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)

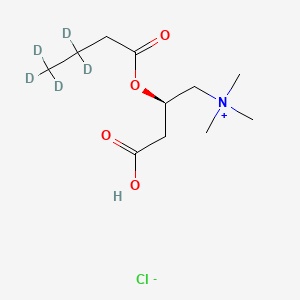
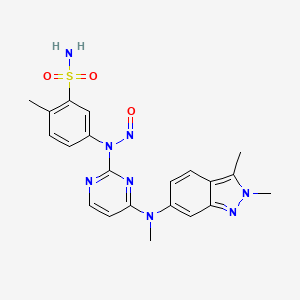
![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
